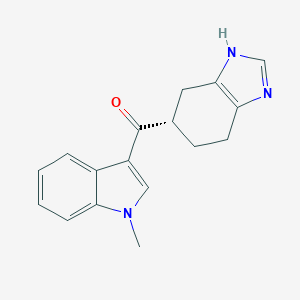

(S)-Ramosetron

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPAPBPFQJABD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@H]3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130426 | |

| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132036-90-9 | |

| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Ramosetron: A Technical Deep Dive into its Antagonistic Action at the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ramosetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. This technical guide provides an in-depth exploration of its mechanism of action at the molecular, cellular, and systemic levels. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, making its antagonists valuable therapeutic agents. Ramosetron, in its enantiomerically pure (S)-form, demonstrates a distinct pharmacological profile characterized by high affinity and prolonged duration of action compared to first-generation "setrons" like ondansetron (B39145) and granisetron. This document will detail the quantitative aspects of its receptor interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of its antagonistic activity.

Core Mechanism of Action at the 5-HT3 Receptor

This compound functions as a competitive antagonist at the 5-HT3 receptor. The binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to the 5-HT3 receptor normally triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx results in the depolarization of the neuronal membrane, initiating an excitatory signal. This compound, by binding to the same site as serotonin, prevents this channel opening, thereby blocking the downstream signaling cascade.

The primary therapeutic effects of this compound in preventing nausea and vomiting are mediated through the blockade of 5-HT3 receptors in both the peripheral and central nervous systems. Peripherally, it acts on vagal afferent nerves in the gastrointestinal tract, while centrally, it targets the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem.

Quantitative Pharmacological Data

Below is a summary of the available quantitative data for Ramosetron and other 5-HT3 receptor antagonists for comparison.

| Compound | Parameter | Value | Species/Tissue | Reference |

| (R)-Ramosetron (YM060) | pA2 | 10.40 | Rat distal colon | |

| (R)-Ramosetron (YM060) | Kd | 8.4 pM | Rat cerebral cortex | |

| Ramosetron Hydrochloride | Ki | 0.091 nM | Not Specified | |

| This compound | Potency relative to (R)-Ramosetron | ~100-fold less potent | Ferret (in vivo emesis model) | |

| Granisetron | pA2 | 8.99 | Rat distal colon | |

| Ondansetron | pA2 | 8.53 | Rat distal colon |

Experimental Protocols

The characterization of this compound's interaction with the 5-HT3 receptor relies on established experimental techniques, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki or Kd) of this compound to the 5-HT3 receptor.

Objective: To quantify the affinity of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes expressing 5-HT3 receptors are prepared from a suitable source, such as cultured cells (e.g., HEK293 cells) transfected with the 5-HT3 receptor cDNA or from brain tissue known to have a high density of these receptors (e.g., rat cerebral cortex). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron or [3H]YM060).

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the 5-HT3 receptors.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional antagonism of this compound on 5-HT3 receptor-mediated ion currents.

Objective: To determine the inhibitory effect of this compound on serotonin-induced currents in cells expressing 5-HT3 receptors.

Methodology:

-

Cell Preparation: Cells expressing 5-HT3 receptors (e.g., NG108-15 cells or HEK293 cells) are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution. A glass micropipette with a fine tip (1-5 µm) is filled with an intracellular solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is carefully guided to touch the surface of a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: Serotonin is applied to the cell, which activates the 5-HT3 receptors and elicits an inward current.

-

Antagonist Application: After washing out the serotonin, the cell is pre-incubated with this compound for a defined period, followed by the co-application of serotonin and this compound.

-

Data Acquisition and Analysis: The inhibition of the serotonin-induced current by this compound is recorded. By testing a range of this compound concentrations, a concentration-response curve can be generated to determine the IC50. For Schild analysis, concentration-response curves to serotonin are generated in the presence of several fixed concentrations of this compound to determine the pA2 value, which provides a measure of competitive antagonism.

Whole-Cell Patch-Clamp Workflow

Downstream Signaling Pathway Blockade

The activation of the 5-HT3 receptor initiates a cascade of intracellular events. By blocking the initial ion influx, this compound effectively prevents these downstream signaling pathways from being activated.

Enantioselective synthesis of (S)-Ramosetron hydrochloride

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Ramosetron Hydrochloride

Introduction

This compound hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the management of nausea and vomiting associated with chemotherapy and for the treatment of irritable bowel syndrome. The pharmacological activity of Ramosetron (B134825) resides primarily in the (S)-enantiomer, making its enantioselective synthesis a critical aspect of its production to ensure therapeutic efficacy and minimize potential side effects from the (R)-enantiomer. This guide provides a detailed overview of the core methodologies for the enantioselective synthesis of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies

Two primary strategies have emerged for the enantioselective synthesis of this compound hydrochloride: a chemoenzymatic approach utilizing kinetic resolution and a chemical approach employing a chiral starting material for a key Friedel-Crafts acylation reaction.

1. Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This approach leverages the stereoselectivity of enzymes to resolve a racemic intermediate, providing access to the desired enantiomerically enriched precursor. A key intermediate is resolved using a lipase (B570770), which selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the desired enantiomer. This method is noted for being environmentally friendly.[1][2]

2. Asymmetric Chemical Synthesis via Friedel-Crafts Acylation

This strategy involves the use of an enantiomerically pure starting material, (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, which is then converted to an acid halide.[3] This chiral acid halide subsequently undergoes a Friedel-Crafts acylation reaction with 1-methyl-1H-indole in the presence of a Lewis acid catalyst to form this compound.[3] This method maintains the stereochemistry throughout the reaction sequence, leading to a high optical purity of the final product.[3]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound Hydrochloride

This protocol is based on a chemoenzymatic approach involving a lipase-catalyzed hydrolytic kinetic resolution to obtain a key chiral intermediate.[1][2]

Step 1: Synthesis of the Racemic Intermediate The specific racemic ester intermediate is first synthesized through conventional organic chemistry methods.

Step 2: Lipase-Catalyzed Hydrolytic Kinetic Resolution

-

The racemic intermediate is dissolved in an appropriate buffer solution.

-

A lipase (e.g., from Candida rugosa) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH.

-

The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.

-

Upon completion, the unreacted (S)-ester is extracted with an organic solvent. The hydrolyzed (R)-acid remains in the aqueous layer.

-

The organic layer is dried and concentrated to yield the enantiomerically enriched (S)-ester.

Step 3: Synthesis of this compound

-

The enantiomerically pure intermediate from the resolution step is then converted to this compound through a two-step process.[1][2]

-

This typically involves reaction with 1-methyl-1H-indole.

Step 4: Salt Formation

-

The resulting this compound base is dissolved in a suitable solvent like ethanol (B145695).

-

A solution of hydrochloric acid in ethanol is added to adjust the pH to 1-2.[4]

-

The precipitated this compound hydrochloride is collected by filtration, washed, and dried.[4]

Protocol 2: Asymmetric Chemical Synthesis via Friedel-Crafts Acylation

This protocol outlines the synthesis starting from an enantiomerically pure precursor.[3]

Step 1: Preparation of the Chiral Acid Halide

-

(R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid or its salt is suspended in an inert solvent (e.g., toluene).

-

A halogenating agent (e.g., thionyl chloride or oxalyl chloride) is added, and the mixture is stirred until the conversion to the acid chloride is complete.

-

The excess halogenating agent and solvent are removed under reduced pressure to yield the crude (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride.

Step 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation

-

1-Methyl-1H-indole is dissolved in an aromatic hydrocarbon solvent such as toluene.[3]

-

A Lewis acid catalyst (e.g., diethylaluminum chloride or ethylaluminum sesquichloride) is added to the solution under an inert atmosphere and cooled.[3]

-

The chiral acid chloride prepared in Step 1, dissolved in the same solvent, is added dropwise to the reaction mixture while maintaining a low temperature.

-

The reaction is stirred until completion, as monitored by TLC or HPLC.

-

The reaction is quenched by the addition of water or a dilute acid.

Step 3: Work-up and Purification

-

The organic layer is separated, washed with an aqueous base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

Step 4: Formation of the Hydrochloride Salt

-

The purified this compound is dissolved in a suitable alcohol (e.g., ethanol).

-

An ethanolic solution of hydrogen chloride is added to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with a cold solvent, and dried to afford this compound hydrochloride.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the different synthetic approaches to this compound hydrochloride.

| Synthetic Approach | Key Step | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution | 24.6% | High | [1][2] |

| Asymmetric Chemical Synthesis | Friedel-Crafts Acylation | High | High | [3] |

| Alternative Chemical Synthesis | Hydrolysis, resolution, and acylation | 21.2% | Not specified | [5] |

| Microwave-Assisted Synthesis | TiCl4-catalyzed acylation | 95.2% (racemic) | Not applicable | [6] |

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of this compound HCl.

Asymmetric Chemical Synthesis Workflow

Caption: Asymmetric chemical synthesis of this compound HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US7652052B2 - Process for producing ramosetron or its salt - Google Patents [patents.google.com]

- 4. CN100486977C - Novel preparation method of ramosetron hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis of ramosetron hydrochloride | Semantic Scholar [semanticscholar.org]

- 6. RAMOSETRON synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Singular Solution: An In-depth Technical Guide to the Discovery and Development of Ramosetron Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron (B134825), a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D). Marketed as an enantiopure compound, the story of ramosetron is a compelling case study in stereoselective drug development. This technical guide delves into the core aspects of the discovery and development history of its enantiomers, providing a detailed examination of their differential pharmacology, the evolution of stereoselective synthesis and analytical separation techniques, and the clinical rationale for the selection of the (R)-(-)-enantiomer as the therapeutic agent.

Introduction: The Chirality Question in 5-HT3 Receptor Antagonism

The development of 5-HT3 receptor antagonists marked a significant advancement in antiemetic therapy. Early in the exploration of this class of drugs, the critical role of stereochemistry in receptor-ligand interactions became a focal point of research. For compounds possessing a chiral center, the spatial arrangement of substituents can dramatically influence pharmacological activity, with one enantiomer often exhibiting significantly higher potency and a more favorable therapeutic profile than its mirror image. This principle was central to the development of ramosetron by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.).

Ramosetron possesses a single chiral center at the C-5 position of the tetrahydro-1H-benzimidazole ring system. Consequently, it exists as two enantiomers: (R)-(-)-ramosetron and (S)-(+)-ramosetron. The pivotal decision to develop a single enantiomer was driven by early preclinical findings that demonstrated a significant stereochemical preference of the 5-HT3 receptor for one of the enantiomers.

Differential Pharmacology of Ramosetron Enantiomers

The therapeutic efficacy of ramosetron is overwhelmingly attributed to its (R)-(-)-enantiomer. Preclinical studies revealed a stark difference in the binding affinity and antagonist potency of the two enantiomers at the 5-HT3 receptor.

Receptor Binding Affinity and In Vitro Potency

The most striking evidence of stereoselectivity lies in the differential affinity of the ramosetron enantiomers for the 5-HT3 receptor. A pivotal study demonstrated that the (R)-form of ramosetron has a 112-fold greater affinity for the 5-HT3 receptor than its (S)-enantiomer in mouse neuroblastoma cells [1]. This substantial difference in receptor binding affinity is the fundamental basis for the selection of the (R)-enantiomer for clinical development.

| Enantiomer | Receptor Affinity (Relative to (S)-enantiomer) | Primary Pharmacological Activity |

| (R)-(-)-Ramosetron | 112x higher | Potent 5-HT3 receptor antagonist |

| (S)-(+)-Ramosetron | 1x | Significantly lower 5-HT3 receptor antagonist activity |

Pharmacokinetics

While detailed comparative pharmacokinetic studies of the individual enantiomers are not extensively published, the marketed drug, (R)-ramosetron, undergoes hepatic metabolism primarily via CYP1A2 and CYP2D6 enzymes. It is excreted in the urine as both unchanged drug and metabolites[2][3]. The elimination half-life of the active enantiomer is approximately 5 hours[2]. The lack of extensive investigation into the pharmacokinetics of the (S)-enantiomer is likely a direct consequence of its significantly lower pharmacological activity, which rendered it a less relevant candidate for further development.

The Developmental Trajectory: From Racemate to Enantiopure Drug

The development of ramosetron followed a logical progression from the synthesis of the racemate to the establishment of methods for producing the enantiomerically pure active form.

Early Synthetic Approaches and Chiral Resolution

Initial synthetic routes for ramosetron produced a racemic mixture of the (R) and (S) enantiomers. To isolate the desired (R)-enantiomer and to facilitate pharmacological evaluation, methods for chiral resolution were developed. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) has been a cornerstone of this effort.

Experimental Protocol: Chiral HPLC Separation of Ramosetron Enantiomers

A common method for the analytical separation of ramosetron enantiomers involves the use of a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak IC-3 (cellulose-based)[4]

-

Mobile Phase: Acetonitrile/Water/Diethylamine (100:10:0.1, v/v/v)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 35°C[4]

-

Detection: UV at 306 nm[5]

-

Results: This method achieves baseline separation of the (R)- and (S)-enantiomers with a high resolution factor, allowing for accurate quantification of enantiomeric purity[4][5]. The retention times for the S-(+) and R-(-) enantiomers are approximately 8.9 and 10.2 minutes, respectively, with a resolution factor greater than 2.5[5].

The following diagram illustrates the workflow for the chiral separation of ramosetron enantiomers.

Stereoselective Synthesis: A More Efficient Approach

While chiral resolution is effective, it is inherently inefficient as it discards half of the synthesized material. The development of stereoselective synthetic methods was a crucial step in making the production of enantiopure (R)-ramosetron economically viable. One notable approach is the use of chemoenzymatic kinetic resolution.

Experimental Protocol: Chemoenzymatic Synthesis of Enantiomerically Pure Ramosetron

This method utilizes a lipase-catalyzed hydrolytic kinetic resolution of a key intermediate to achieve high enantiomeric excess (e.e.).

-

Kinetic Resolution: A racemic ester intermediate is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and in high e.e..

-

Separation: The resulting mixture of the hydrolyzed acid and the unreacted ester can be easily separated.

-

Conversion to (R)-Ramosetron: The enantiomerically enriched intermediate is then converted to (R)-ramosetron through a series of chemical steps, including a Friedel-Crafts acylation with 1-methyl-1H-indole[6].

The following diagram illustrates the logical flow of the chemoenzymatic synthesis approach.

Clinical Development and Rationale for Enantiopure (R)-Ramosetron

The decision to proceed with the development of only the (R)-enantiomer was a strategic one, guided by the principles of modern drug development that favor single-enantiomer drugs.

Rationale for Developing (R)-Ramosetron:

-

Enhanced Potency and Specificity: With a 112-fold higher affinity for the 5-HT3 receptor, the (R)-enantiomer is responsible for the vast majority of the therapeutic effect[1].

-

Reduced Metabolic Load: Administering a single, active enantiomer avoids introducing an isomeric ballast (the less active (S)-enantiomer) into the body, which would still need to be metabolized and eliminated, potentially contributing to off-target effects or drug-drug interactions.

-

Improved Therapeutic Index: By eliminating the less active enantiomer, the therapeutic window of the drug can be widened, and the risk of dose-related side effects may be reduced.

-

Regulatory Preference: Global regulatory agencies, including the FDA and EMA, generally prefer the development of single-enantiomer drugs over racemates, provided that the pharmacological activity resides predominantly in one enantiomer.

Clinical trials have consistently demonstrated the efficacy and safety of (R)-ramosetron in its approved indications[7][8][9].

Conclusion

The discovery and development of ramosetron enantiomers is a clear illustration of the importance of stereochemistry in drug design and development. The significant difference in pharmacological activity between the (R)- and (S)-enantiomers provided a compelling scientific and clinical rationale for the development of the enantiopure (R)-(-)-ramosetron. The evolution of stereoselective synthesis and analytical methods has enabled the efficient and controlled production of this important therapeutic agent. The story of ramosetron serves as a valuable guide for researchers and professionals in the pharmaceutical industry, underscoring the benefits of a stereoselective approach to drug development in achieving optimal therapeutic outcomes.

References

- 1. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]

- 2. mims.com [mims.com]

- 3. Ramosetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US7652052B2 - Process for producing ramosetron or its salt - Google Patents [patents.google.com]

- 7. Randomized, placebo-controlled, phase IV pilot study of ramosetron to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

(S)-Ramosetron: A Technical Guide to its High-Affinity Binding and Slow Dissociation from 5-HT3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ramosetron is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] Its clinical efficacy in the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting, is underpinned by its distinct molecular interaction with the 5-HT3 receptor.[2][3] This technical guide provides an in-depth analysis of the binding affinity and dissociation kinetics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Notably, this compound exhibits a significantly greater binding affinity and a slower rate of dissociation from the 5-HT3 receptor compared to other "setron" class antagonists, contributing to its more potent and prolonged therapeutic effects.[2]

Quantitative Analysis of this compound Binding to 5-HT3 Receptors

The binding characteristics of this compound to the 5-HT3 receptor have been quantified using radioligand binding assays. These studies reveal a high-affinity interaction, as summarized in the table below.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Dissociation Constant (Kd) | 0.15 ± 0.01 nM | Cloned human 5-HT3 receptors | [3H]Ramosetron | [4] |

| Inhibition Constant (Ki) | 0.091 nM | 5-HT3 receptor | Not Specified | [5] |

| Maximum Binding Capacity (Bmax) | 653 ± 30 fmol/mg protein | Cloned human 5-HT3 receptors | [3H]Ramosetron | [4] |

Dissociation Kinetics

Kinetic studies have demonstrated that the dissociation of this compound from the 5-HT3 receptor is notably slow, a key factor in its long duration of action. Comparative studies have shown that the dissociation of [3H]ramosetron is slower than that of [3H]granisetron, another commonly used 5-HT3 antagonist.[4]

Experimental Protocols

The determination of the binding affinity and dissociation kinetics of this compound for the 5-HT3 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology based on established protocols.

Radioligand Binding Assay for this compound

1. Membrane Preparation:

-

Tissues or cells expressing the 5-HT3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

-

The homogenate undergoes centrifugation to pellet the membranes.[6]

-

The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.[6]

-

Protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]

2. Saturation Binding Assay (to determine Kd and Bmax):

-

A fixed amount of the membrane preparation is incubated with increasing concentrations of [3H]-(S)-Ramosetron.[6]

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 60 minutes).[6]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]

-

The filters are washed with ice-cold wash buffer and the radioactivity retained on the filters is quantified using a scintillation counter.[6]

-

The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.[6]

3. Competition Binding Assay (to determine Ki):

-

A fixed concentration of [3H]-(S)-Ramosetron is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or other competing ligands.[6]

-

The assay conditions (buffer, temperature, incubation time) are similar to the saturation binding assay.[6]

-

The incubation is terminated by filtration, and the bound radioactivity is measured.[6]

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

4. Dissociation Assay (to determine koff):

-

The membrane preparation is incubated with [3H]-(S)-Ramosetron until equilibrium is reached.[6]

-

Dissociation is initiated by the addition of a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.[6]

-

At various time points, samples are filtered, and the amount of bound radioligand is measured.

-

The rate of dissociation (koff) is determined by analyzing the decrease in specific binding over time.

Signaling Pathways and Experimental Visualizations

The binding of an agonist to the 5-HT3 receptor, a ligand-gated ion channel, initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane.[7] This influx of calcium can then trigger downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the 5-HT3 receptor signaling pathway and the workflow of a typical radioligand binding assay.

References

- 1. droracle.ai [droracle.ai]

- 2. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. Comparative study of [3H]ramosetron and [3H]granisetron binding in the cloned human 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Characterization of (S)-Ramosetron's Receptor Selectivity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the in vitro pharmacological profile of (S)-Ramosetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. The document outlines its binding affinity, functional activity, and the experimental methodologies used for its characterization, serving as a comprehensive resource for professionals in the field of pharmacology and drug discovery.

Introduction

This compound is a tetrahydrobenzimidazole derivative that functions as a high-affinity antagonist of the serotonin 5-HT3 receptor.[1] This receptor, a ligand-gated ion channel, is a key mediator in the physiology of nausea and vomiting, as well as gut motility.[2][3][4] The clinical efficacy of this compound in managing chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and diarrhea-predominant irritable bowel syndrome (IBS-D) is directly linked to its potent and selective blockade of this receptor.[5][6]

A thorough in vitro characterization is fundamental to understanding its mechanism of action and predicting its clinical safety profile. High receptor selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects. This document details the receptor binding profile and functional antagonism of this compound, providing the experimental frameworks for these assessments.

Receptor Binding Profile of this compound

The cornerstone of this compound's pharmacological profile is its exceptional affinity and selectivity for the 5-HT3 receptor. This has been established through extensive in vitro radioligand binding assays against a wide panel of neurotransmitter receptors, ion channels, and transporters.

Quantitative Binding Affinity Data

Studies have demonstrated that this compound binds to human and rat 5-HT3 receptors with sub-nanomolar affinity.[7][8] In contrast, its affinity for a diverse range of other targets is negligible, underscoring its high selectivity.[7][8][9] A key characteristic of its interaction with the human 5-HT3 receptor is its extremely slow dissociation rate, which is believed to contribute to its long duration of action.[7][8][9]

| Target Receptor | Species | Binding Affinity (Ki) | Reference |

| 5-HT3 Receptor | Human | 0.091 ± 0.014 nmol/L | [7][8] |

| 5-HT3 Receptor | Rat | 0.22 ± 0.051 nmol/L | [7][8] |

| Other Receptors, Transporters, Ion Channels | Various | Negligible Affinity | [7][8] |

| Compound | Dissociation Half-Life (t1/2) from human 5-HT3 Receptor | Reference |

| This compound | 560 min | [7][8] |

| Alosetron | 180 min | [7][8] |

| Cilansetron | 88 min | [7][8] |

Experimental Protocol: Radioligand Competition Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[10][11] A competition assay measures the ability of an unlabeled test compound, such as this compound, to displace a specific radiolabeled ligand from its receptor.[12]

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT3 receptor.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]granisetron.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[13]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the 5-HT3 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[13]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, add in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound, this compound.

-

The cell membrane preparation to initiate the binding reaction.

-

-

Include control wells for:

-

Total Binding: Contains radioligand and membranes, but no competitor.

-

Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known, unlabeled 5-HT3 antagonist to block all specific binding.

-

-

-

Incubation:

-

The plate is incubated, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[13]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is measured using a scintillation counter.[13]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism at the 5-HT3 Receptor

While binding assays confirm affinity, functional assays are required to determine a compound's pharmacological action (e.g., agonist, antagonist, inverse agonist). This compound is characterized as a competitive antagonist, meaning it binds to the same site as serotonin but does not activate the receptor, thereby blocking its function.[7][8]

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a non-selective cation channel.[2] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to the depolarization of the cell membrane, which in neurons triggers the propagation of an action potential and neurotransmitter release.[9] this compound competitively blocks the binding of 5-HT, preventing channel opening and subsequent cellular depolarization.

Quantitative Functional Data

Functional assays, such as isolated tissue contractility studies or cell-based calcium mobilization assays, are used to quantify the antagonist potency of this compound. The pA2 value is a measure of the potency of a competitive antagonist.

| Assay Type | Tissue/Cell System | Parameter | Value | Reference |

| Contraction Inhibition | Isolated Guinea-Pig Colon | pA2 | 8.6 (8.5 – 9.0) | [7][8] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i) in cells expressing the target receptor.[14] Since 5-HT3 receptor activation allows Ca²⁺ influx, this is a direct functional readout.

Objective: To determine the potency (IC50) of this compound in inhibiting serotonin-induced calcium mobilization.

Materials:

-

Cell Line: A stable cell line (e.g., CHO, HEK293) expressing the human 5-HT3 receptor.

-

Culture Plates: Black-walled, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.

-

Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding calcium, such as Fluo-4 AM.[15]

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated liquid handling (e.g., FLIPR, FlexStation).[15][16]

Procedure:

-

Cell Plating: Seed the 5-HT3 expressing cells into the microplates and culture overnight to form a confluent monolayer.[17]

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add the assay buffer containing the Fluo-4 AM dye.

-

Incubate the plate (e.g., for 45-60 minutes at 37°C) to allow the cells to take up the dye.[17] The AM ester group is cleaved by intracellular esterases, trapping the active dye inside the cells.

-

-

Antagonist Pre-incubation:

-

Wash the cells gently with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for several seconds.

-

Using the instrument's integrated pipettor, add a fixed concentration of serotonin (typically an EC80 concentration to ensure a robust signal) to all wells simultaneously.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-3 minutes). The agonist-induced calcium influx will cause a rapid increase in fluorescence.[18]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced response.

-

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and selective competitive antagonist of the 5-HT3 receptor. Its sub-nanomolar binding affinity, coupled with a remarkably slow dissociation rate, distinguishes it from other 5-HT3 antagonists.[7][8][19][20] Functional assays confirm its ability to potently block serotonin-induced receptor activation. The negligible interaction with other neuroreceptors and cellular targets provides a strong molecular basis for its favorable side-effect profile. The detailed experimental protocols provided herein serve as a guide for the rigorous evaluation of receptor selectivity, a critical step in modern drug development.

References

- 1. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]

- 4. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Pharmacological Profile of Ramosetron, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]

- 8. Evaluation of the pharmacological profile of ramosetron, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Enantiomer in the Shadows: A Technical Guide to Ramosetron's Effects on Gastrointestinal Serotonin Pathways

An Important Note on Stereochemistry: The clinically approved and pharmacologically studied active ingredient is (R)-Ramosetron . Its mirror image, (S)-Ramosetron , is considered an enantiomeric impurity, and as such, detailed public-domain data on its specific effects on gastrointestinal serotonin (B10506) pathways is not available.[1][2][3] This guide will, therefore, focus on the extensive research conducted on (R)-Ramosetron, the potent and selective 5-HT₃ receptor antagonist used in clinical practice.

Introduction: Serotonin and the Gastrointestinal Tract

The gastrointestinal (GI) tract is the body's largest producer of serotonin (5-hydroxytryptamine, 5-HT), which is synthesized and released primarily by enterochromaffin (EC) cells.[4] This signaling molecule is a critical regulator of numerous GI functions, including motility, secretion, and visceral sensation.[4] The 5-HT₃ receptor, a ligand-gated ion channel, is densely expressed on enteric neurons and extrinsic afferent nerve terminals.[5] Pathological over-activation of this pathway is a key mechanism in the symptoms of nausea, vomiting, and the visceral hypersensitivity and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D).[6][7]

(R)-Ramosetron is a potent and highly selective 5-HT₃ receptor antagonist.[6] By blocking the action of serotonin at these receptors, it effectively modulates the downstream signaling that leads to these debilitating symptoms.[4] Its high affinity and long duration of action distinguish it from other first-generation 5-HT₃ antagonists.[8][9]

Mechanism of Action of (R)-Ramosetron

(R)-Ramosetron exerts its therapeutic effect through competitive antagonism at the 5-HT₃ receptor.[4] In the GI tract, serotonin released from EC cells in response to chemical or mechanical stimuli binds to 5-HT₃ receptors on adjacent intrinsic and extrinsic primary afferent neurons.[5] This binding opens a non-selective cation channel, leading to rapid depolarization of the neuron and propagation of signals that mediate nausea, bloating, pain, and propulsive motor reflexes.

(R)-Ramosetron binds to these receptors with high affinity, preventing serotonin from docking and thereby inhibiting neuronal depolarization.[4][10] This blockade occurs at both peripheral sites on vagal afferent nerves in the gut and at central sites in the chemoreceptor trigger zone of the brainstem, explaining its efficacy in both GI disorders and chemotherapy-induced nausea and vomiting (CINV).[5][10]

Pharmacological Data

(R)-Ramosetron is distinguished by its high binding affinity for the 5-HT₃ receptor compared to other antagonists. This contributes to its potent and long-lasting effects.

| Compound | Receptor Affinity (Ki) | Notes | Reference |

| (R)-Ramosetron | High (details not specified) | Higher affinity than ondansetron, granisetron, and tropisetron. | [8][9] |

| Ondansetron | Not specified | - | [8] |

| Granisetron | Not specified | - | [8] |

| Tropisetron | Not specified | - | [8] |

| Animal Model Study | (R)-Ramosetron Dose | Effect | Reference |

| Stress-induced defecation (Rats) | 0.3 - 100 µg/kg (p.o.) | Significant suppression of abnormal defecation. More potent than alosetron (B1665255) or cilansetron. | [6] |

| Stress-induced colonic transit (Rats) | 3 - 100 µg/kg (p.o.) | Prevention of accelerated colonic transit. | [6] |

| Stress-induced visceral pain (Rats) | 0.3 - 3 µg/kg (p.o.) | Suppression of decrease in colonic pain threshold. | [6] |

| Normal Defecation (Dogs) | 3,000 µg/kg (p.o.) | Did not inhibit normal defecation. | [6] |

Experimental Protocols

Receptor Binding Assay (Representative Protocol)

To determine the binding affinity of (R)-Ramosetron for the 5-HT₃ receptor, a competitive radioligand binding assay is typically employed.

Objective: To quantify the affinity (Ki value) of (R)-Ramosetron by measuring its ability to displace a known high-affinity radiolabeled 5-HT₃ receptor antagonist.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells stably expressing recombinant human 5-HT₃ receptors or from appropriate brain tissue regions (e.g., cortex, brainstem).

-

Incubation: A constant concentration of a radioligand (e.g., [³H]granisetron) is incubated with the membrane preparation.

-

Competition: Increasing concentrations of unlabeled (R)-Ramosetron are added to the incubation mixture.

-

Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of (R)-Ramosetron that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Assessment of Gastrointestinal Transit (Representative Protocol)

The effect of (R)-Ramosetron on GI motility is often assessed using animal models where transit is accelerated by a stressor.

Objective: To measure the effect of (R)-Ramosetron on stress-induced acceleration of colonic transit.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Stress Induction: A conditioned-fear stress model is established where an auditory cue is paired with a mild foot shock. Subsequent exposure to the auditory cue alone induces a stress response.

-

Drug Administration: Animals are pre-treated with vehicle or varying doses of (R)-Ramosetron via oral gavage.

-

Transit Marker: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.

-

Stress Exposure: Immediately after marker administration, animals are exposed to the stressor (auditory cue).

-

Measurement: After a set period (e.g., 60 minutes), animals are euthanized. The entire intestine is carefully excised, and the distance traveled by the marker is measured as a percentage of the total length of the intestine.

-

Data Analysis: The transit percentages are compared between the vehicle-treated group and the (R)-Ramosetron-treated groups to determine if the drug significantly attenuates the stress-induced acceleration of transit.

Effects of (R)-Ramosetron on Gastrointestinal Function

Preclinical and clinical studies have demonstrated that (R)-Ramosetron has profound effects on several aspects of GI pathophysiology.

-

Motility: (R)-Ramosetron significantly inhibits accelerated colonic transit induced by various stressors.[6] This is a primary mechanism for its anti-diarrheal effect in IBS-D. Importantly, at therapeutic doses, it does not appear to inhibit normal defecation, suggesting a selective effect on pathological states.[6]

-

Visceral Sensation: In animal models, (R)-Ramosetron significantly suppresses visceral hypersensitivity, evidenced by its ability to prevent a stress-induced decrease in the colonic pain threshold.[6] This action likely contributes to its efficacy in relieving abdominal pain and discomfort in patients with IBS-D.[7]

-

Secretion: By blocking 5-HT₃ receptors, (R)-Ramosetron is presumed to reduce the excessive intestinal fluid and electrolyte secretion that contributes to diarrhea in IBS-D, although this is often an inferred mechanism from its effects on stool consistency.

Conclusion

(R)-Ramosetron is a highly potent and selective 5-HT₃ receptor antagonist with a well-defined mechanism of action on gastrointestinal serotonin pathways. Its ability to block serotonin-mediated activation of afferent nerves leads to a powerful modulation of gut motility, visceral sensation, and emetic reflexes. This pharmacological profile makes it an effective therapeutic agent for conditions characterized by over-activity of these pathways, such as IBS-D and CINV. While the specific pharmacological profile of its (S)-enantiomer remains largely uncharacterized in the public domain, the extensive research on (R)-Ramosetron provides a clear and compelling picture of its role in managing complex gastrointestinal disorders.

References

- 1. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]

- 4. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]

- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacological profile of ramosetron, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ramosetron | C17H17N3O | CID 108000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Ramosetron for Research Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of ramosetron (B134825), a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological, pharmacokinetic, and toxicological properties of the individual stereoisomers. This guide includes detailed experimental methodologies for chiral separation and receptor binding assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows. The clinically active enantiomer, (R)-ramosetron, is discussed in detail, along with what is known about its less active counterpart, the (S)-enantiomer.

Introduction to Ramosetron and its Stereochemistry

Ramosetron is a powerful therapeutic agent used for the management of chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D).[1] Its mechanism of action is the selective antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[2] The ramosetron molecule possesses a single chiral center, leading to the existence of two stereoisomers: (R)-ramosetron and (S)-ramosetron.

Stereoisomerism can have profound implications for the biological activity of a drug, as enantiomers can exhibit different pharmacodynamic and pharmacokinetic properties.[3][4] In the case of ramosetron, the therapeutic product is an enantiopure formulation of the (R)-enantiomer.[5] The (S)-enantiomer is considered an impurity and is not used therapeutically. A patent for a method of separating the enantiomers reports that the (R)-form has a 112-fold greater affinity for the 5-HT₃ receptor than the (S)-form, highlighting a significant difference in their pharmacological activity.[6]

Pharmacological Profile of Ramosetron Stereoisomers

The primary pharmacological target of ramosetron is the 5-HT₃ receptor, a ligand-gated ion channel.[6][7] Antagonism of this receptor in the central and peripheral nervous systems underlies its antiemetic and gastrointestinal motility-modulating effects.[2]

Differential 5-HT₃ Receptor Binding Affinity

| Stereoisomer | Receptor Affinity (pKi) | Source |

| (R)-Ramosetron | 10.48 | [1] |

| This compound | Significantly Lower | [6] |

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The information on the (S)-enantiomer's lower affinity is derived from patent literature.

Mechanism of Action and Signaling Pathway

The 5-HT₃ receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na⁺, K⁺, and Ca²⁺ ions, which results in neuronal depolarization.[7] Ramosetron, acting as a competitive antagonist, binds to the receptor without activating it, thereby preventing serotonin-mediated depolarization.[2] The downstream signaling cascade initiated by 5-HT₃ receptor activation can involve calcium-dependent pathways, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK1/2).[8]

Diagram: 5-HT₃ Receptor Signaling and Antagonism by Ramosetron

Caption: Mechanism of 5-HT₃ receptor activation and ramosetron antagonism.

Pharmacokinetic Profile of Ramosetron

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and clinical efficacy. The available data primarily pertains to the therapeutically used (R)-ramosetron.

(R)-Ramosetron Pharmacokinetics

(R)-Ramosetron is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[9][10]

| Pharmacokinetic Parameter | Value | Source |

| Elimination Half-life | Approximately 5-9 hours | [2][5] |

| Metabolism | Hepatic (CYP1A2, CYP2D6) | [9][10] |

| Excretion | Primarily via urine | [5][9] |

| Bioavailability | ~60% (Oral) | [5] |

| Clearance (typical value) | 0.19 L/h in a 60 kg subject | [8] |

Note: Data for the (S)-enantiomer is not available in the public domain, as it is not developed for therapeutic use.

Enantioselective Synthesis and Separation

The production of enantiopure (R)-ramosetron is essential for its therapeutic use. This requires either an asymmetric synthesis route or an effective method for chiral separation of a racemic mixture.

Chiral Separation: Experimental Protocol

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of ramosetron. Below are examples of published methodologies.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) [5]

-

Objective: To separate (R)- and this compound.

-

Instrumentation: Standard HPLC system with UV detection.

-

Column: Chiralpak IC-3 (100 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Acetonitrile-water-diethylamine (100:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at a specified wavelength (e.g., 306 nm).

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the Chiralpak IC-3 column with the mobile phase until a stable baseline is achieved.

-

Dissolve the ramosetron sample (racemic mixture or sample containing the impurity) in a suitable solvent (e.g., mobile phase).

-

Inject an appropriate volume of the sample solution.

-

Monitor the elution of the enantiomers. Under these conditions, baseline separation is achieved within 5 minutes.

-

-

Expected Outcome: Two well-resolved peaks corresponding to the (S)- and (R)-enantiomers.

Diagram: Chiral HPLC Separation Workflow

Caption: General workflow for the chiral separation of ramosetron enantiomers.

Receptor Binding Assay: Experimental Protocol

To quantify the binding affinity (Ki) of each ramosetron stereoisomer for the 5-HT₃ receptor, a competitive radioligand binding assay can be performed. This protocol is a general guideline based on standard procedures.[11]

-

Objective: To determine the Ki of (R)- and this compound for the 5-HT₃ receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT₃ receptor.

-

Radioligand (e.g., [³H]GR65630, a known 5-HT₃ antagonist).

-

(R)-Ramosetron and this compound stock solutions.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris, pH 7.4).

-

96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound, i.e., (R)- or this compound).

-

Incubation: Add the cell membrane preparation, the test compound or buffer, and the radioligand to the appropriate wells. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enantioselective Toxicity

There is limited publicly available information on the specific toxicity of this compound. Toxicity studies have primarily focused on the clinically used (R)-enantiomer. The common side effects associated with (R)-ramosetron therapy include headache, constipation, and dizziness.[5] Without specific studies, it is difficult to ascertain whether the (S)-enantiomer would present a different toxicity profile. However, in chiral drug development, it is a regulatory expectation to evaluate the properties of each enantiomer, as the "distomer" (the less active enantiomer) could contribute to side effects or have unique toxicities.[3]

Conclusion for Research Applications

For researchers investigating ramosetron, understanding its stereochemical properties is critical. The significant difference in 5-HT₃ receptor affinity between the (R)- and (S)-enantiomers underscores the importance of using enantiopure (R)-ramosetron in pharmacological studies to ensure target specificity and clinical relevance. The availability of robust chiral HPLC methods allows for the accurate determination of enantiomeric purity, which is essential for quality control and in vitro/in vivo studies. Future research could focus on further elucidating the molecular interactions that govern the stereoselective binding of ramosetron to the 5-HT₃ receptor and on characterizing any potential off-target effects or unique biological activities of the (S)-enantiomer. This comprehensive understanding will aid in the development of next-generation 5-HT₃ receptor antagonists and in optimizing the therapeutic use of existing agents like ramosetron.

References

- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramosetron - Wikipedia [en.wikipedia.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. youtube.com [youtube.com]

- 5. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]

- 6. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of ramosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Emesis: A Technical Guide to the Expanding Therapeutic Landscape of (S)-Ramosetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ramosetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, has long been established as a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Its mechanism of action, centered on the blockade of 5-HT3 receptors in the central and peripheral nervous systems, effectively mitigates the emetic reflex.[1][2] However, a growing body of preclinical and clinical evidence has illuminated the therapeutic potential of this compound far beyond its antiemetic indications. This technical guide provides an in-depth exploration of these emerging applications, focusing on the underlying pharmacology, key experimental findings, and detailed methodologies to inform future research and drug development endeavors. The primary focus of this guide will be on its proven efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D) and its potential in other disorders such as fibromyalgia and certain neurological conditions.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its pharmacological effects through competitive and selective antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Activation of these receptors by serotonin (5-hydroxytryptamine) triggers rapid depolarization of neurons, playing a key role in various physiological processes, including visceral sensation, gastrointestinal motility, and the emetic reflex.[2][3] this compound's high affinity and slow dissociation from the 5-HT3 receptor contribute to its potent and long-lasting therapeutic effects.[4]

Signaling Pathway of this compound in the Gut

The therapeutic effects of this compound in gastrointestinal disorders are primarily mediated by its action on 5-HT3 receptors located on enteric neurons and extrinsic afferent nerve fibers.

Quantitative Pharmacology and Pharmacokinetics

This compound exhibits a distinct pharmacological profile characterized by high potency and selectivity for the 5-HT3 receptor.

| Parameter | Species | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| Human 5-HT3 Receptor | 0.091 ± 0.014 nmol/L | [4] | |

| Rat 5-HT3 Receptor | 0.22 ± 0.051 nmol/L | [4] | |

| Receptor Dissociation Half-Life (t1/2) | |||

| This compound | Human 5-HT3 Receptor | 560 min | [4] |

| Alosetron | Human 5-HT3 Receptor | 180 min | [4] |

| Cilansetron | Human 5-HT3 Receptor | 88 min | [4] |

| Functional Antagonism (pA2) | |||

| 5-HT-induced contraction of guinea-pig colon | 8.6 | [4] | |

| In Vivo Efficacy (ED50) | |||

| Inhibition of von Bezold-Jarisch reflex in rats | 1.2 µg/kg (oral) | [4] | |

| Inhibition of restraint stress-induced defecation in rats | 0.62 µg/kg (oral) | [4] | |

| Inhibition of conditioned fear stress-induced defecation in rats | 0.019 mg/kg | [5] | |

| Pharmacokinetics | |||

| Bioavailability | Human | ~60% | [1] |

| Elimination Half-life | Human | ~5 hours (oral) | [1] |

| Metabolism | Human | Hepatic (CYP1A2, CYP2D6) | [1] |

Therapeutic Applications Beyond Emesis

Irritable Bowel Syndrome with Diarrhea (IBS-D)

The most well-established therapeutic application of this compound beyond emesis is in the management of IBS-D. By antagonizing 5-HT3 receptors in the gastrointestinal tract, this compound effectively reduces visceral hypersensitivity, slows colonic transit, and improves stool consistency.[6][7]

Clinical Efficacy in IBS-D:

| Study | Population | Dosage | Primary Outcome | Result | Reference |

| Phase II Trial | 418 male & female patients with IBS-D | 5 µg and 10 µg once daily | Monthly responder rate of global assessment of relief of IBS symptoms | 5 µg: 42.57% vs. 26.92% (placebo); 10 µg: 43.01% vs. 26.92% (placebo) | [8] |

| 12-week RCT | 539 patients with IBS-D | 5 µg once daily | Positive response to treatment | 47% vs. 27% (placebo) | [7][9] |

| Relief of abdominal pain/discomfort | 46% vs. 33% (placebo) | [7][9] | |||

| Improved abnormal bowel habits | 44% vs. 24% (placebo) | [7][9] | |||

| Study in quiescent IBD with IBS-D-like symptoms | Patients with quiescent IBD | Not specified | Responder rate for relief from overall IBS-D-like symptoms | 35.5% vs. 11.4% (placebo) | [5] |

| Responder rate for improvement of bowel habits | 38.7% vs. 14.3% (placebo) | [5] |

Fibromyalgia

Recent clinical evidence suggests a potential role for this compound in the management of fibromyalgia, a chronic condition characterized by widespread pain, fatigue, and other somatic symptoms. The rationale for its use stems from the involvement of serotonin in pain modulation and the potential of 5-HT3 receptor antagonists to alleviate pain.

Clinical Efficacy in Fibromyalgia:

A randomized, double-blind, placebo-controlled trial investigated the efficacy of intravenous this compound as an add-on therapy for refractory fibromyalgia.[9][10]

| Outcome Measure | This compound Group (n=40) | Placebo Group (n=40) | p-value | Reference |

| Reduction in VAS pain scores | 1.18 ± 1.60 | 0.54 ± 1.59 | < 0.05 | [9][10] |

| Improvement in BDI scores | 4.42 ± 5.18 | 1.33 ± 4.87 | < 0.05 | [9][10] |

| Improvement in MDHAQ pain scale scores | 0.37 ± 0.74 | 0.04 ± 0.52 | < 0.05 | [9][10] |

It is important to note that the observed improvements in pain and depression scores were not sustained at the 28-day follow-up, suggesting that further research is needed to determine the optimal dosing and long-term efficacy in this patient population.[9][10]

Neurological Disorders: Preclinical Evidence in Epilepsy

Preclinical studies have begun to explore the potential of this compound in neurological disorders. One study investigated its effects in a rat model of epilepsy (amygdala kindling).

Preclinical Findings in an Epilepsy Model:

Microinjection of this compound into the entorhinal cortex of kindled rats demonstrated anticonvulsant and cognitive-enhancing effects.[11][12]

| Parameter | Effect of this compound (100 µ g/0.5 µl) | Reference |

| Afterdischarge (AD) duration | Reduced | [11][12] |

| Stage 4 latency | Increased | [11][12] |

| Discrimination index (Novel Object Recognition test) | Increased (at 10 and 100 µ g/0.5 µl) | [11][12] |

| Spontaneous alternation (Y-maze task) | Reversed kindling-induced changes (at 10 and 100 µ g/0.5 µl) | [11][12] |

These findings suggest an excitatory role for 5-HT3 receptors in the entorhinal cortex in this epilepsy model and point towards a potential therapeutic avenue for this compound in seizure control and mitigation of associated cognitive deficits.[11][12]

Other Potential Applications

-

Cyclic Vomiting Syndrome (CVS): A small-scale trial in five patients with CVS suggested that this compound administered during the prodromal period may be effective in reducing the frequency and severity of vomiting episodes.[4]

-

Anxiety and Stress-Related Disorders: Preclinical studies using the conditioned fear stress model in rats have shown that this compound can inhibit stress-induced defecation without affecting the fear response itself, suggesting a potential role in managing the physical symptoms of anxiety.[5][13]

Detailed Experimental Protocols

Receptor Binding Assay (General Protocol for 5-HT3 Receptors)

This protocol is a generalized representation of a competitive radioligand binding assay commonly used to determine the affinity of compounds for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron) and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which retain the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visceral Hypersensitivity Assessment in Rats (Colorectal Distension Model)

This model is used to assess visceral pain and the efficacy of analgesics.

Methodology:

-

Animal Preparation: Male rats are fasted overnight with free access to water. A balloon catheter is inserted into the distal colon.

-

Adaptation: The rats are allowed to adapt to a restraining device for a period before the distension procedure.

-

Colorectal Distension (CRD): The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

Pain Response Measurement: The visceral pain response is quantified by measuring the visceromotor response (VMR), typically through electromyography (EMG) of the abdominal muscles, or by observing behavioral responses such as abdominal withdrawal reflex.

-

Drug Administration: this compound or a vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the CRD procedure.

-